(S)-Wiskostatin -

(S)-Wiskostatin

Catalog Number: EVT-1546078
CAS Number:
Molecular Formula: C17H18Br2N2O
Molecular Weight: 426.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-wiskostatin is a 1-(3,6-dibromocarbazol-9-yl)-3-(dimethylamino)propan-2-ol that is the (S)-enantiomer of wiskostatin.
Source and Classification

(S)-Wiskostatin was initially identified as a selective inhibitor of WASp and neuronal WASp (N-WASP). It stabilizes the autoinhibited conformation of WASp, thereby preventing its activation by small GTPases like Cdc42. This mechanism of action makes it a valuable tool for researchers studying actin dynamics and related cellular functions. The compound belongs to the class of carbazole derivatives, which are known for their diverse biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-Wiskostatin involves several key steps that typically utilize organic synthesis techniques. The process begins with the preparation of carbazole scaffolds, which serve as the backbone for the compound. Various methods have been reported for synthesizing Wiskostatin analogs, including:

  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave radiation to heat reaction mixtures rapidly.
  • Column Chromatography: Purification of the synthesized compounds is often achieved through column chromatography using silica gel to separate products based on their polarity.
  • Nuclear Magnetic Resonance Spectroscopy: Characterization of the synthesized compounds is performed using ^1H NMR and ^13C NMR spectroscopy to confirm their structures and purity levels.

For example, one reported synthesis method involved refluxing a mixture of starting materials in dimethylformamide followed by extraction with dichloromethane and purification through column chromatography .

Molecular Structure Analysis

Structure and Data

The molecular structure of (S)-Wiskostatin features a carbazole core with specific substituents that confer its inhibitory properties on WASp. The compound's structure can be represented as follows:

  • Chemical Formula: C₁₈H₁₈N₂O
  • Molecular Weight: Approximately 282.35 g/mol

The stereochemistry at the chiral center is crucial for its biological activity, as only the (S)-enantiomer exhibits significant inhibition of WASp function.

Chemical Reactions Analysis

Reactions and Technical Details

(S)-Wiskostatin primarily functions through competitive inhibition, where it binds to WASp's GTPase-binding domain. This binding stabilizes the autoinhibited form of WASp, preventing it from interacting with its activators. Notably, this mechanism has been demonstrated to inhibit actin filament branching mediated by the Arp2/3 complex .

In laboratory settings, Wiskostatin has been shown to affect various signaling pathways by modulating actin dynamics. For instance, in experiments involving interleukin-2 stimulation in natural killer cells, Wiskostatin treatment resulted in reduced cytotoxic activity due to impaired actin polymerization .

Mechanism of Action

Process and Data

The mechanism of action of (S)-Wiskostatin involves several steps:

  1. Binding: The compound binds to the WH1 domain of WASp.
  2. Stabilization: This binding stabilizes WASp in an autoinhibited conformation.
  3. Inhibition: As a result, WASp cannot activate the Arp2/3 complex, leading to decreased actin polymerization.

Research indicates that this inhibition is selective for WASp and N-WASP, with minimal off-target effects on other proteins involved in actin dynamics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
  • Stability: Stable under standard laboratory conditions but should be stored away from light to prevent degradation.

The compound's solubility profile allows it to be effectively used in various biological assays.

Applications

Scientific Uses

(S)-Wiskostatin has several important applications in scientific research:

  • Cell Biology: Used extensively for studying actin dynamics and cytoskeletal rearrangements.
  • Cancer Research: Investigated for its potential therapeutic effects in hematological malignancies by targeting WASp-mediated pathways.
  • Immunology: Explored for its role in modulating immune cell functions, particularly in natural killer cells.
Mechanism of Action and Molecular Targets

Inhibition of Neural Wiskott-Aldrich Syndrome Protein (N-WASP)

Stabilization of Autoinhibited Conformation via GTPase-Binding Domain Interaction

(S)-Wiskostatin exerts its inhibitory effect by binding to the GTPase-binding domain (GBD) of N-WASP. Nuclear magnetic resonance studies reveal that wiskostatin inserts into a hydrophobic cleft within the GBD, inducing structural stabilization of the autoinhibited conformation [4]. In this state, the C-terminal verprolin-cofilin-acidic (VCA) domain remains tightly bound to the GBD, preventing its functional exposure. This interaction is highly specific, with wiskostatin demonstrating minimal affinity for the closely related WAVE (WASP-family verprolin homologous) proteins [4] [6]. The binding stabilizes the autoinhibited conformation even in the presence of upstream activators like Cdc42 GTPase or phosphatidylinositol (4,5)-bisphosphate (PIP₂), effectively locking N-WASP in its inactive state [4] [10].

Table 1: Structural Elements of N-WASP Targeted by (S)-Wiskostatin

N-WASP DomainFunctionEffect of (S)-Wiskostatin
GTPase-Binding Domain (GBD)Binds Cdc42; regulates autoinhibitionDirect binding stabilizes autoinhibited state
Verprolin-Cofilin-Acidic (VCA) DomainActivates Arp2/3 complexSequestered against GBD, preventing exposure
Central Basic Region (BR)Binds PIP₂Indirectly stabilized via allosteric effects
WASP Homology 1 (WH1) DomainBinds WIP partnersUnaffected

Disruption of Arp2/3 Complex Activation and Actin Polymerization

By trapping N-WASP in its autoinhibited state, (S)-wiskostatin prevents the critical interaction between the VCA domain and the Arp2/3 complex. The Arp2/3 complex is a seven-subunit protein assembly that nucleates new actin filaments and branches existing filaments. The exposed VCA domain of activated N-WASP binds simultaneously to actin monomers and the Arp2/3 complex, triggering a conformational change that activates its nucleating activity [5] [8]. (S)-Wiskostatin treatment effectively uncouples N-WASP from the actin polymerization machinery, leading to:

  • Reduced filament nucleation: Loss of Arp2/3 activation decreases the rate of new actin filament formation.
  • Impaired branch formation: Existing actin networks fail to develop new branches, disrupting network complexity.
  • Altered cytoskeletal force generation: Reduced polymerization capacity diminishes protrusive and motile forces derived from actin assembly [5] [10].

Table 2: Consequences of Arp2/3 Complex Inhibition by (S)-Wiskostatin

Cellular ProcessDependence on Arp2/3Effect of (S)-Wiskostatin
Actin Branch NucleationHighStrongly inhibited
Lamellipodial ProtrusionHighAbolished
Endocytic Vesicle MotilityModerate-HighSeverely impaired
PhagocytosisModerate (Cell-type dependent)Inhibited in macrophages
Focal Adhesion TurnoverModerateReduced

Modulation of Actin Cytoskeletal Dynamics

Role in Cortical Actin Network Regulation and Membrane Protrusion

(S)-Wiskostatin profoundly impacts the cortical actin network, a dense meshwork beneath the plasma membrane critical for cell shape and mechanical stability. In endothelial cells, N-WASP is essential for forming and maintaining this cortical actin ring. Depletion or inhibition of N-WASP by (S)-wiskostatin triggers a dramatic reorganization: cortical actin dissipates, while contractile actin stress fibers become predominant. This shift has significant functional consequences, particularly for endothelial barrier integrity [7]. The cortical actin network anchors and stabilizes adherens junctions (AJs), especially those containing vascular endothelial (VE)-cadherin. (S)-Wiskostatin disrupts the linkage between the AJ protein p120-catenin and the actin cytoskeleton. Specifically, N-WASP binds directly to p120-catenin via its VCA domain in a manner dependent on phosphorylation at Tyr-256 by focal adhesion kinase (FAK). This interaction is crucial for coupling AJs to the Arp2/3-mediated cortical actin network. Consequently, wiskostatin-treated endothelial monolayers exhibit impaired barrier function, increased basal permeability, and failure to recover after challenge with edemagenic agents like thrombin [7].

Impact on Vesicular Trafficking and Endocytosis

Beyond cortical actin, (S)-wiskostatin disrupts actin-dependent vesicular trafficking pathways. It acts as a potent inhibitor of clathrin-mediated endocytosis (CME), exhibiting an IC₅₀ of approximately 6.9 μM [10]. This inhibition stems from two interconnected mechanisms:

  • Direct N-WASP/Arp2/3 inhibition: Actin polymerization driven by N-WASP and Arp2/3 provides propulsive force for invaginating clathrin-coated pits and subsequent vesicle scission from the plasma membrane. Wiskostatin blocks this force generation [9].
  • Dynamin inhibition: (S)-Wiskostatin also directly inhibits dynamin (IC₅₀ ~20.7 μM), a GTPase essential for pinching off vesicles from the plasma membrane. This dual targeting of actin polymerization and scission machinery makes it particularly effective at halting CME [10].

Furthermore, (S)-wiskostatin perturbs retrograde endosomal sorting regulated by the retromer complex. The retromer, crucial for recycling receptors from endosomes to the Golgi, associates with actin regulatory complexes like WASH (Wiskott-Aldrich syndrome protein and scar homologue). While wiskostatin primarily targets N-WASP, not WASH, its profound effect on cellular ATP levels (observed at higher concentrations or prolonged exposure) can indirectly disrupt retromer function and other ATP-dependent trafficking processes [3] [5] [8]. This ATP depletion, caused by mitochondrial dysfunction, represents a significant off-target effect contributing to the global inhibition of membrane trafficking observed in some studies [3] [5].

Table 3: Actin-Dependent Cellular Processes Modulated by (S)-Wiskostatin

ProcessKey Molecular Target(s)Primary EffectSecondary/Off-Target Effects
Clathrin-Mediated EndocytosisN-WASP/Arp2/3, DynaminInhibition (IC₅₀ 6.9 μM)Reduced receptor internalization
Endosomal Sorting/Retromer FunctionActin polymerization (indirect)Disrupted cargo recyclingPotential ATP depletion impact
PhagocytosisN-WASP/Arp2/3, Cortical ActinInhibition in macrophagesPodosome disassembly
Biosynthetic Trafficking (e.g., HA)Arp2/3 complexImpaired apical transportGolgi reorganization defects
Endothelial Barrier MaintenanceCortical Actin, p120-catenin linkageBarrier destabilizationEnhanced thrombin response

Properties

Product Name

(S)-Wiskostatin

IUPAC Name

(2S)-1-(3,6-dibromocarbazol-9-yl)-3-(dimethylamino)propan-2-ol

Molecular Formula

C17H18Br2N2O

Molecular Weight

426.1 g/mol

InChI

InChI=1S/C17H18Br2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3/t13-/m0/s1

InChI Key

XUBJEDZHBUPBKL-ZDUSSCGKSA-N

SMILES

CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O

Canonical SMILES

CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O

Isomeric SMILES

CN(C)C[C@@H](CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.